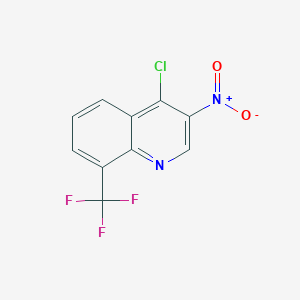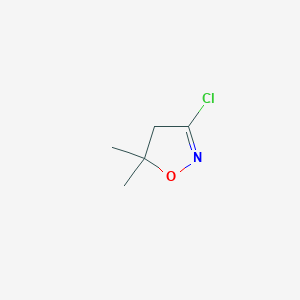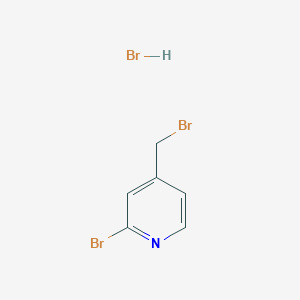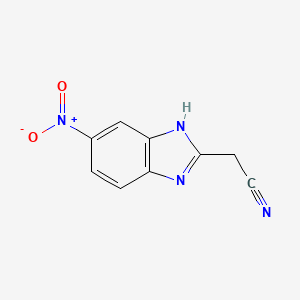
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Overview
Description
The compound "4-Chloro-3-nitro-8-(trifluoromethyl)quinoline" is a quinoline derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Quinoline derivatives are known for their wide range of biological activities and have been utilized in the treatment of diseases such as malaria and as antibacterials, antitumor agents, and corrosion inhibitors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves base-mediated reactions, as demonstrated in the preparation of 4-chloro-7-(trifluoromethyl)quinoline, which is an intermediate in the synthesis of the antihypertensive agent losulazine. This process includes a reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction to yield aryl ketones . Additionally, the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines can be achieved through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines, showcasing the versatility of these compounds as precursors for generating bifunctionality required for building heterocyclic rings .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters of related quinoline compounds, providing insights into their optimized molecular structures, spectroscopic characterizations, and electronic interactions . Crystal structures of quinoline derivatives have also been reported, revealing differences in molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, including oxidative dimerization in the presence of trichloro- and trifluoroacetic acid, leading to the formation of dimers and quinolines as main products . Nucleophilic substitution reactions with various nucleophiles can lead to novel substituted quinolinones, while reactions involving ring opening-ring closure can result in the transformation of the quinoline nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the introduction of electron-withdrawing groups such as nitro or trifluoromethyl groups can significantly affect the binding affinity of these compounds to biological receptors, as well as their corrosion inhibition properties . Electrochemical techniques, DFT, and molecular dynamic simulations have been used to study the corrosion inhibition properties of quinoline derivatives, revealing that they act as mixed-type inhibitors and exhibit excellent inhibition performance .
Scientific Research Applications
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include “4-Chloro-3-nitro-8-(trifluoromethyl)quinoline”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Results or Outcomes
Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
Summary of the Application
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
Results or Outcomes
Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIRNOYXHBCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237231 | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | |
CAS RN |
39487-89-3 | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39487-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)



![2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032647.png)
![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)


![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)
![4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032658.png)